4-METHYLPRIMIDONE

Description

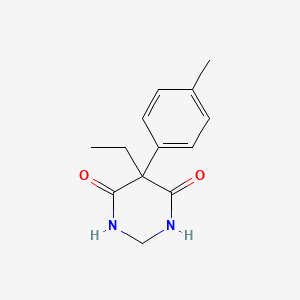

The exact mass of the compound 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-METHYLPRIMIDONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-METHYLPRIMIDONE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-(4-methylphenyl)-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-13(10-6-4-9(2)5-7-10)11(16)14-8-15-12(13)17/h4-7H,3,8H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZWGNXBAXQVJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207787 |

Source

|

| Record name | 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59026-32-3 |

Source

|

| Record name | 5-Ethyldihydro-5-(4-methylphenyl)-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59026-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059026323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59026-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylprimidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z36L33D8CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 4-methylprimidone

An In-Depth Technical Guide on the Synthesis and Characterization of 4-Methylprimidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylprimidone is a derivative of primidone, a widely used anticonvulsant drug. The structural modification, specifically the introduction of a methyl group at the 4-position of the pyrimidine ring, presents an interesting target for medicinal chemistry research, potentially altering the compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of 4-methylprimidone. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.

Part 1: Strategic Synthesis via the Biginelli Reaction

The synthesis of dihydropyrimidinones, such as 4-methylprimidone, is most efficiently achieved through the Biginelli reaction. This multi-component reaction, first reported by Pietro Biginelli in 1891, condenses a β-ketoester, an aldehyde, and urea in a single pot, offering significant advantages in terms of operational simplicity and atom economy.[1][2]

Retrosynthetic Analysis

Our strategy is based on disconnecting the dihydropyrimidinone core into its three fundamental building blocks. This retrosynthetic approach identifies ethyl acetoacetate, acetaldehyde, and urea as the logical and commercially available starting materials for constructing the 4-methylprimidone scaffold.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylprimidone

Foreword: This guide provides a comprehensive examination of the physicochemical properties of 4-methylprimidone. It is intended for an audience of researchers, scientists, and professionals in drug development. In the landscape of pharmaceutical research, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, from formulation to its fate within a biological system. For 4-methylprimidone, a derivative of the well-established anticonvulsant primidone, direct experimental data in publicly accessible literature is sparse. Therefore, this document synthesizes established data on the parent compound, primidone, with foundational principles of physical organic chemistry to present a robust predictive profile of 4-methylprimidone. This approach provides valuable, actionable insights while maintaining scientific rigor and transparency regarding the distinction between experimental and extrapolated data.

Molecular Identity and Structural Elucidation

4-Methylprimidone is a derivative of primidone, characterized by the addition of a methyl group at the 4-position of the dihydropyrimidine-4,6(1H,5H)-dione core. This seemingly minor structural modification can induce significant changes in the molecule's physicochemical properties, influencing everything from its solubility and lipophilicity to its metabolic stability.

Chemical Structure:

-

IUPAC Name: 5-Ethyl-4-methyl-5-phenyl-dihydropyrimidine-4,6(1H,5H)-dione

-

Molecular Formula: C₁₃H₁₆N₂O₂

-

Molecular Weight: 232.28 g/mol

The core structure is a pyrimidone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. The key distinction from its parent compound, primidone, is the substitution of a hydrogen atom with a methyl group on one of the ring's carbon atoms. Primidone itself is structurally similar to phenobarbital, with the carbonyl group at the 2-position replaced by a methylene group.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 4-methylprimidone, with primidone's values provided for comparative analysis.

| Property | Primidone | 4-Methylprimidone (Predicted) | Significance in Drug Development |

| Melting Point (°C) | 281-282[1] | Likely high, similar to primidone | Affects formulation, stability, and purification. |

| Aqueous Solubility | Very slightly soluble (<0.1 g/100 mL at 19°C)[1] | Predicted to be lower than primidone | Impacts bioavailability and formulation options. |

| pKa | ~12.26 (Predicted for N-H)[1] | Expected to be similar to primidone | Governs ionization state at physiological pH, affecting absorption and distribution. |

| LogP (Octanol/Water) | ~0.9 (Experimental for Primidone) | > 0.9 | Indicates lipophilicity, which is crucial for membrane permeability and CNS penetration.[2] |

Solubility Profile

Primidone is described as very slightly soluble in water and slightly soluble in ethanol.[1] The introduction of a methyl group, a non-polar aliphatic moiety, is expected to decrease the overall polarity of the 4-methylprimidone molecule. Consequently, its solubility in aqueous media is predicted to be lower than that of primidone. Conversely, its solubility in non-polar organic solvents may be enhanced. From a drug development perspective, this necessitates a careful consideration of formulation strategies, such as the use of co-solvents or solubility-enhancing excipients, to achieve adequate bioavailability for oral dosage forms.

Acidity/Basicity (pKa)

The primidone structure contains two N-H protons on the pyrimidone ring which can exhibit weak acidity. The predicted pKa for these protons is approximately 12.26.[1] The addition of a methyl group at the 4-position is not expected to significantly alter the electronic environment of these N-H bonds. Therefore, the pKa of 4-methylprimidone is predicted to be in a similar range. At physiological pH (~7.4), the molecule will exist predominantly in its neutral, non-ionized form, which is a key factor for passive diffusion across biological membranes.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a drug's lipophilicity and its ability to cross lipid bilayers, such as the blood-brain barrier.[2] The methyl group will increase the lipophilicity of 4-methylprimidone relative to primidone. This would result in a higher LogP value. A higher LogP can lead to better CNS penetration, which may be desirable for an anticonvulsant agent. However, excessively high lipophilicity can also lead to increased metabolic turnover and potential sequestration in fatty tissues.[2]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show distinct signals for the ethyl group protons (a quartet and a triplet), the phenyl group protons (in the aromatic region), the N-H protons (typically broad signals), and a new singlet or doublet corresponding to the added methyl group at the 4-position. The exact chemical shift of this new methyl signal would be highly informative for confirming its position.

-

¹³C NMR: The spectrum would display a unique signal for the carbon of the newly introduced methyl group, in addition to the signals for the ethyl, phenyl, and pyrimidone ring carbons. This provides a definitive method for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-methylprimidone would be dominated by characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹.

-

C=O stretching: Strong, sharp bands around 1650-1700 cm⁻¹ for the amide carbonyl groups.

-

C-H stretching: Signals for both aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, 4-methylprimidone would be expected to show a molecular ion peak [M]⁺ at m/z 232. The fragmentation pattern would likely involve the loss of the ethyl group and characteristic cleavages of the pyrimidone ring, providing further structural evidence.

Experimental Protocols for Characterization

The following section outlines standard, self-validating protocols for the experimental determination of the key physicochemical properties of 4-methylprimidone.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Prepare a series of saturated solutions of 4-methylprimidone in purified water at a constant temperature (e.g., 25°C).

-

Equilibration: Agitate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Separation: Separate the saturated solution from the excess solid by centrifugation and filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of 4-methylprimidone in the clear filtrate using a validated HPLC-UV method.

-

Validation: The experiment should be run in triplicate, and the concentration should be constant over successive time points to confirm equilibrium has been reached.

Protocol: Determination of LogP (Shake-Flask Method)

-

System Preparation: Prepare a biphasic system of n-octanol and water, mutually saturated by pre-mixing and separation.

-

Partitioning: Dissolve a known amount of 4-methylprimidone in the aqueous phase. Add a known volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, then allow the phases to separate completely.

-

Quantification: Determine the concentration of 4-methylprimidone in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[2]

Caption: Experimental workflows for solubility and LogP determination.

Proposed Synthesis and Potential Metabolism

Synthetic Pathway

A plausible synthesis for 4-methylprimidone would likely follow established methods for creating substituted pyrimidones. This could involve a condensation reaction between a substituted malonic acid derivative, an aldehyde, and a source of ammonia or urea, adapted to introduce the methyl group at the desired position.

Caption: A generalized synthetic pathway for 4-methylprimidone.

Predicted Metabolic Pathways

Primidone is known to be metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[1] For 4-methylprimidone, similar metabolic pathways are likely. The core structure may undergo oxidative metabolism. The newly introduced methyl group presents an additional site for metabolism, likely through hydroxylation by cytochrome P450 enzymes to form a primary alcohol metabolite, which could then be further conjugated and excreted.

Caption: Proposed metabolic pathways for 4-methylprimidone.

Conclusion

4-Methylprimidone, as a close analog of primidone, is predicted to be a lipophilic, sparingly soluble compound with weak acidic properties. Its key physicochemical characteristics, extrapolated from its parent compound and chemical first principles, suggest that it would likely possess good membrane permeability, a critical attribute for a potential CNS-active agent. The addition of the methyl group provides a new avenue for metabolic modification and subtly alters its lipophilicity, which could fine-tune its pharmacokinetic and pharmacodynamic profile. The experimental protocols and predictive insights outlined in this guide serve as a foundational framework for any future research and development involving this compound, underscoring the necessity of empirical validation to confirm these properties.

References

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

Sources

The Enigmatic Anticonvulsant: A Mechanistic Exploration of 4-Methylprimidone

A Hypothesis-Driven Technical Guide for a Novel Primidone Analog

Abstract

4-Methylprimidone, a structural analog of the established anticonvulsant primidone, presents a compelling yet uncharacterized pharmacological profile. This technical guide synthesizes the current understanding of primidone's mechanism of action to build a predictive framework for its 4-methyl derivative. In the absence of direct experimental data for 4-methylprimidone, this document leverages established principles of medicinal chemistry and neuropharmacology to offer a hypothesis-driven exploration of its potential molecular targets and signaling pathways. We will delve into the dual-action mechanism of primidone, its metabolism into active compounds, and theorize on the structural and functional implications of the C-4 methylation. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured approach to investigating the mechanism of action of this novel compound.

Introduction: The Primidone Precedent

Primidone, a cornerstone in the management of seizure disorders for decades, is a structural analog of phenobarbital.[1] Its anticonvulsant properties are complex, arising from the intrinsic activity of the parent molecule and its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1] Primidone is used in the management of complex, partial, and generalized seizures.[2]

The mechanism of action for primidone itself is not fully elucidated but is thought to involve modulation of voltage-gated sodium channels, leading to a reduction in neuronal firing.[2][3] Its metabolites, particularly phenobarbital, are known to act on the GABA-A receptor, enhancing inhibitory neurotransmission.[3] This multi-faceted pharmacological profile makes primidone an effective, albeit complex, therapeutic agent. The introduction of a methyl group at the 4-position of the primidone core structure raises critical questions about its potential impact on metabolism, target interaction, and overall anticonvulsant efficacy.

The Core Mechanism of Primidone: A Dual-Pronged Approach

The anticonvulsant effect of primidone is a composite of its own activity and that of its metabolites. Understanding these distinct contributions is crucial for postulating the mechanism of 4-methylprimidone.

Direct Action of the Parent Molecule

Primidone is believed to exert a direct anticonvulsant effect by interacting with voltage-gated sodium channels.[2] This interaction is thought to stabilize the inactivated state of the channel, thereby reducing the frequency of nerve firing.[3] This mechanism is a common feature of many anticonvulsant drugs.

The Role of Active Metabolites

Primidone is metabolized in the liver to phenobarbital and PEMA.[2]

-

Phenobarbital: This metabolite is a potent anticonvulsant in its own right. It acts as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and enhanced synaptic inhibition.[3]

-

Phenylethylmalonamide (PEMA): The contribution of PEMA to the overall anticonvulsant effect is less clear, though it is considered to have weaker anticonvulsant properties than primidone and phenobarbital.

The metabolic conversion of primidone to phenobarbital is a key aspect of its long-term efficacy and also contributes to its side-effect profile, which includes sedation and CNS depression.[3]

The 4-Methyl Modification: A Structural Hypothesis

The introduction of a methyl group at the 4-position of the dihydropyrimidine ring of primidone is a significant structural alteration. Based on general principles of structure-activity relationships (SAR) for barbiturates and related compounds, we can hypothesize several potential consequences of this modification.[4]

Potential Impact on Metabolism

The 4-position of the primidone ring is adjacent to a nitrogen atom and a carbonyl group. The addition of a methyl group at this position could sterically hinder the enzymatic processes involved in primidone's metabolism. This could potentially:

-

Alter the rate of conversion to phenobarbital and PEMA: A slower metabolic rate could lead to higher sustained levels of the parent compound, 4-methylprimidone, and lower, delayed levels of its corresponding metabolites.

-

Introduce novel metabolic pathways: The methyl group itself could be a site for metabolism, for instance, through hydroxylation.

Direct Interaction with Molecular Targets

The 4-methyl group could also directly influence the binding of the molecule to its targets:

-

Sodium Channel Modulation: The methyl group could enhance or diminish the affinity of the molecule for the voltage-gated sodium channel. Depending on the topology of the binding site, this could lead to a more potent or weaker stabilizing effect on the inactivated state of the channel.

-

GABA-A Receptor Interaction: While primidone itself has weak affinity for the GABA-A receptor, the 4-methyl modification could potentially alter this. However, it is more likely that the primary GABAergic effect would still be mediated by its phenobarbital-like metabolites.

The following diagram illustrates the hypothesized dual mechanism of action for 4-methylprimidone, drawing parallels with the known pathways of primidone.

Proposed Experimental Workflow for Mechanistic Elucidation

To validate the hypotheses surrounding the mechanism of action of 4-methylprimidone, a structured experimental approach is necessary.

In Vitro Characterization

-

Metabolic Stability Assay:

-

Incubate 4-methylprimidone with human liver microsomes.

-

Quantify the parent compound and potential metabolites over time using LC-MS/MS.

-

This will determine the metabolic stability and identify the major metabolic pathways.

-

-

Electrophysiological Studies:

-

Utilize patch-clamp electrophysiology on cultured neurons or cell lines expressing specific subtypes of voltage-gated sodium channels.

-

Assess the effect of 4-methylprimidone on channel kinetics, particularly the stabilization of the inactivated state.

-

Perform similar experiments on cells expressing GABA-A receptors to determine any direct modulatory effects and to characterize the activity of any identified active metabolites.

-

In Vivo Anticonvulsant Models

-

Maximal Electroshock (MES) Test: This model is sensitive to drugs that inhibit the spread of seizures, often through sodium channel blockade.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is sensitive to drugs that enhance GABAergic neurotransmission.

Comparing the efficacy of 4-methylprimidone in these models will provide initial insights into its primary mechanism of action.

The following diagram outlines a proposed experimental workflow.

Conclusion and Future Directions

The mechanism of action of 4-methylprimidone remains to be elucidated through rigorous experimental investigation. This guide provides a theoretical framework based on the known pharmacology of its parent compound, primidone, and established principles of medicinal chemistry. The addition of a methyl group at the 4-position is likely to have a significant impact on the pharmacokinetic and pharmacodynamic properties of the molecule. Future research should focus on the proposed experimental workflow to systematically characterize its metabolism, identify its molecular targets, and validate its anticonvulsant profile. A thorough understanding of its mechanism of action is a critical step in evaluating its potential as a novel therapeutic agent for seizure disorders.

References

- BenchChem. (2025). Primidone's Enigmatic Anticonvulsant Profile: A Deep Dive into its Structure-Activity Relationship.

- Gpatindia. (2020, June 19). PRIMIDONE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.

- Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Bioorganic & medicinal chemistry, 14(12), 4334–4341.

- Real Life Pharmacology. (2021, May 27). Primidone Pharmacology.

- National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. reallifepharmacology.com [reallifepharmacology.com]

- 4. PRIMIDONE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Biological Activity of 4-Methylprimidone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-methylprimidone derivatives as potential anticonvulsant agents. While specific research on 4-methylprimidone derivatives is limited in publicly available literature, this guide synthesizes information from structurally related primidone analogs and other pyrimidine-dione derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers synthetic strategies, established protocols for evaluating anticonvulsant activity, plausible mechanisms of action, and a discussion on structure-activity relationships. All information is supported by authoritative references to ensure scientific integrity.

Introduction: The Therapeutic Potential of Primidone and its Analogs

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Primidone, a barbiturate derivative, has been a long-standing therapeutic option for various types of seizures.[1] It exerts its anticonvulsant effect through its active metabolites, phenobarbital and phenylethylmalonamide (PEMA), which primarily enhance GABAergic inhibition and modulate voltage-gated sodium channels.[1][2] The exploration of primidone derivatives, such as those with a 4-methyl substitution, is a logical step in the quest for novel anticonvulsant drugs with improved efficacy, selectivity, and safety profiles. This guide delves into the key aspects of the biological evaluation of these potential therapeutic agents.

Synthetic Pathways to Pyrimidine-dione Scaffolds

The synthesis of 4-methylprimidone derivatives and related pyrimidine-2,4-dione structures is crucial for generating compound libraries for biological screening. A common and effective method involves a multi-step synthesis starting from readily available precursors. The following diagram illustrates a generalized synthetic scheme.

Caption: Generalized synthesis of hexahydropyrimidine-2,4-dione derivatives.

This synthetic approach allows for the introduction of various substituents on the phenyl ring and at other positions of the pyrimidine-dione core, enabling the exploration of structure-activity relationships. For instance, the synthesis of 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives has been reported, which showed significant protection in anticonvulsant models.[3]

Evaluating Anticonvulsant Activity: In Vivo Screening Protocols

The initial assessment of the anticonvulsant potential of novel 4-methylprimidone derivatives relies on well-established in vivo screening models. The Antiepileptic Drug Development (ADD) Program, sponsored by the National Institute of Neurological Disorders and Stroke (NINDS), provides standardized protocols for these assays.[4] The two primary tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Protocol:

-

Animal Model: Male Swiss albino mice (20 ± 2 g) are typically used.[4]

-

Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 30% aqueous PEG 400) and administered intraperitoneally (i.p.).[4]

-

Induction of Seizures: At a predetermined time after compound administration (e.g., 30 minutes and 4 hours), a maximal electrical stimulus is delivered via corneal or ear electrodes.

-

Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint of protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.

Protocol:

-

Animal Model: Similar to the MES test, male Swiss albino mice are used.

-

Compound Administration: Test compounds are administered i.p. prior to the convulsant.

-

Induction of Seizures: A subcutaneous injection of pentylenetetrazol (a GABA-A receptor antagonist) is administered.

-

Endpoint: The absence of a clonic seizure for a defined period (e.g., 30 minutes) is the endpoint of protection.

-

Data Analysis: The ED50 is determined.

Neurotoxicity Screening

To assess the potential for motor impairment, a common side effect of CNS-active drugs, the rotorod test is employed.

Protocol:

-

Apparatus: A rotating rod apparatus is used.

-

Procedure: Mice are placed on the rotating rod, and their ability to remain on the rod for a set period (e.g., 1-2 minutes) is observed.

-

Endpoint: The inability of the animal to maintain its balance on the rod is indicative of neurotoxicity.

-

Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.

The following diagram illustrates the workflow for the in vivo evaluation of anticonvulsant activity.

Caption: Workflow for in vivo anticonvulsant screening.

Unraveling the Mechanism of Action

The precise mechanism of action of 4-methylprimidone derivatives is yet to be elucidated. However, based on the known pharmacology of primidone and other anticonvulsants with similar core structures, several plausible mechanisms can be proposed.[1][2]

-

Modulation of Voltage-Gated Sodium Channels: Like phenytoin and carbamazepine, these derivatives may bind to and stabilize the inactivated state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[2]

-

Enhancement of GABAergic Neurotransmission: The pyrimidine-dione scaffold is a key feature of barbiturates, which are positive allosteric modulators of the GABA-A receptor. It is conceivable that 4-methylprimidone derivatives also bind to the GABA-A receptor complex, prolonging the opening of the chloride channel and enhancing the inhibitory effects of GABA.[1]

The following diagram illustrates the potential sites of action at a synapse.

Caption: Plausible synaptic mechanisms of 4-methylprimidone derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 4-methylprimidone derivatives is not yet available, studies on related hexahydropyrimidine-2,4-dione derivatives provide some initial insights. For example, the presence of a 4-chlorophenyl group at the 6-position of the hexahydropyrimidine ring was found to be highly protective in both MES and scMet tests.[3] This suggests that the nature and position of substituents on the aryl ring significantly influence anticonvulsant activity. Further systematic modifications of the 4-methylprimidone scaffold are necessary to establish a clear SAR and guide the design of more potent and selective analogs.

Data Summary

The following table summarizes the anticonvulsant activity of some hexahydropyrimidine-2,4-dione derivatives from a representative study.[3] This data serves as a reference point for the expected activity of novel 4-methylprimidone analogs.

| Compound | R-Group (at position 6) | MES Activity (% Protection at 100 mg/kg) | scMet Activity (% Protection at 100 mg/kg) | Neurotoxicity (at 300 mg/kg) |

| 7e | 4-Chlorophenyl | 100 | 100 | Not Observed |

| 7f | 4-Chlorophenyl | 100 | 100 | Not Observed |

| 7g | 4-Chlorophenyl | 100 | 100 | Not Observed |

| 7h | 4-Chlorophenyl | 100 | 100 | Not Observed |

Conclusion and Future Directions

The exploration of 4-methylprimidone derivatives represents a promising avenue for the discovery of novel anticonvulsant therapies. This technical guide provides a foundational framework for initiating research in this area, covering essential aspects from chemical synthesis to in vivo evaluation and mechanistic considerations. Future research should focus on the synthesis and systematic screening of a diverse library of 4-methylprimidone analogs to establish a robust structure-activity relationship. Furthermore, detailed mechanistic studies, including electrophysiological and binding assays, are crucial to elucidate the precise molecular targets of these compounds. Such efforts will be instrumental in advancing the development of the next generation of antiepileptic drugs.

References

-

Septioglu, E., Aytemir, M. D., & Calis, U. (2005). Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. Arzneimittelforschung, 55(5), 259-264. [Link]

-

Septioglu, E., Aytemir, M. D., & Calis, U. (2005). Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. SciSpace, 55(5), 259-64. [Link]

-

National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls. Retrieved January 21, 2026, from [Link]

-

D'Amato, A., Chimirri, A., De Sarro, G., & Grasso, S. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Polish Journal of Pharmacology, 55(4), 565-571. [Link]

-

Aliabadi, A., Khajouei, M. R., Mohammadi-Farani, A., & Moradi, A. (2014). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 13(4), 1277–1285. [Link]

-

Wikipedia contributors. (2024, January 16). Anticonvulsant. In Wikipedia, The Free Encyclopedia. Retrieved 05:46, January 22, 2026, from [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Chemical Context of 4-Methylprimidone

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4-Methylprimidone

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for 4-methylprimidone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, outlines a self-validating protocol for spectral acquisition, and provides a detailed, predictive analysis of the NMR spectra based on established chemical principles and data from the parent compound, primidone.

While specific, peer-reviewed spectral data for 4-methylprimidone is not widely published, this guide leverages extensive data on primidone and pyrimidine derivatives to construct a robust and scientifically-grounded predictive analysis. This approach mirrors the real-world challenge of characterizing novel derivatives in drug discovery.

Primidone is a well-established anticonvulsant medication of the barbiturate class, used in the treatment of partial and generalized seizures.[1][2] Its chemical structure is 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione.[3] The subject of this guide, 4-methylprimidone, is a derivative of this core structure. The precise characterization of such derivatives is paramount in drug development for understanding structure-activity relationships (SAR), identifying metabolites, and ensuring quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will detail the predicted ¹H and ¹³C NMR spectra of 4-methylprimidone and establish a rigorous experimental framework for its empirical validation.

Molecular Structure and NMR Environments

To interpret the NMR spectra, it is essential to first analyze the molecular structure of 4-methylprimidone and identify all chemically non-equivalent proton and carbon atoms. The structure is systematically numbered below to facilitate spectral assignment.

Figure 1: Structure of 4-methylprimidone with atom numbering for NMR assignment.

Based on this structure, we can identify the following unique proton and carbon environments:

-

Protons (¹H): Two NH protons (N¹-H, N³-H), one CH₂ group on the pyrimidine ring (C²-H₂), the phenyl group protons (ortho, meta, para), the ethyl group CH₂ and CH₃, and the new methyl group protons (C⁷-H₃).

-

Carbons (¹³C): Two carbonyl carbons (C⁴, C⁶), one aliphatic CH₂ on the ring (C²), one quaternary carbon (C⁵), the phenyl group carbons (ipso, ortho, meta, para), the ethyl group CH₂ and CH₃, and the new methyl group carbon (C⁷).

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized and meticulous protocol. This section outlines a field-proven methodology for the analysis of small molecules like 4-methylprimidone.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[5]

-

Analyte Weighing: Accurately weigh 5-10 mg of 4-methylprimidone for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for primidone derivatives due to its ability to dissolve polar compounds and exchange NH protons, which can be observed. Chloroform-d (CDCl₃) is another common alternative.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][9] Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[8]

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.

-

Internal Standard (Optional): While the residual solvent peak can be used for calibration, for quantitative NMR (qNMR), an internal standard like tetramethylsilane (TMS) for organic solvents or DSS for aqueous samples is recommended.[6][10]

Data Acquisition Workflow

The following workflow outlines the logical progression from initial 1D scans to advanced 2D experiments for complete structural verification.

Figure 2: Experimental workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 4-methylprimidone in DMSO-d₆. Predictions are based on the known spectrum of primidone and established substituent effects.[11][12] The addition of a methyl group at C4 is expected to have minimal effect on the distant phenyl and ethyl groups but may slightly influence the adjacent NH and C2-H₂ protons.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| N¹-H, N³-H | 8.0 - 9.5 | Broad Singlet | N/A | Labile NH protons, chemical shift is concentration and temperature dependent. Similar to primidone. |

| Phenyl (ortho, meta, para) | 7.2 - 7.4 | Multiplet | ~7-8 | Aromatic protons in a typical range, largely unaffected by the distant methyl group.[13] |

| C²-H₂ | ~3.8 | Singlet | N/A | Methylene protons flanked by two nitrogen atoms. No adjacent protons to couple with. |

| Ethyl C⁸-H₂ | ~1.8 - 2.0 | Quartet | ~7.2 | Methylene protons coupled to the adjacent methyl group (3 protons + 1 = quartet). |

| Methyl C⁷-H₃ | ~2.1 - 2.3 | Singlet | N/A | Methyl group attached to a carbonyl carbon (C4). No adjacent protons to couple with. |

| Ethyl C⁹-H₃ | ~0.8 - 1.0 | Triplet | ~7.2 | Methyl protons coupled to the adjacent methylene group (2 protons + 1 = triplet). |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. The predicted chemical shifts for 4-methylprimidone are detailed below, based on typical ranges for these functional groups.[14][15]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C⁴, C⁶ (C=O) | 170 - 175 | Carbonyl carbons in an amide-like environment.[14] |

| Phenyl (ipso) | 140 - 145 | Quaternary aromatic carbon attached to the pyrimidine ring. |

| Phenyl (ortho, meta, para) | 125 - 130 | Aromatic carbons, typical chemical shift range.[13] |

| C⁵ (Quaternary) | 55 - 65 | Aliphatic quaternary carbon attached to phenyl, ethyl, and two ring carbons. |

| C² (CH₂) ** | 40 - 50 | Aliphatic methylene carbon between two nitrogen atoms. |

| Ethyl C⁸ (CH₂) ** | 25 - 35 | Aliphatic methylene carbon of the ethyl group. |

| Methyl C⁷ (CH₃) | 20 - 30 | Methyl group carbon attached to the pyrimidine ring. |

| Ethyl C⁹ (CH₃) | 8 - 15 | Aliphatic methyl carbon of the ethyl group. |

Structural Verification with 2D NMR

While 1D NMR provides the foundational data, 2D NMR experiments are essential for creating a self-validating system and confirming the proposed structure with the highest degree of confidence.[16][17]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 4-methylprimidone, a key correlation would be observed between the ethyl group's CH₂ protons (~1.9 ppm) and its CH₃ protons (~0.9 ppm), confirming their connectivity. No other correlations would be expected, confirming the isolation of the other proton systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is a powerful tool for definitively assigning carbon signals.[4] Expected correlations would link the predicted proton and carbon signals, as illustrated in the logical diagram below.

Figure 3: Logical map of expected 2D NMR correlations for 4-methylprimidone.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 4-methylprimidone. By integrating established principles of NMR spectroscopy with data from the parent compound, primidone, we have constructed a comprehensive and scientifically rigorous overview. The outlined experimental protocols and the strategic use of 2D NMR techniques constitute a self-validating methodology essential for the unambiguous structural characterization required in modern drug discovery and development. This document serves as a vital resource for any scientist tasked with the synthesis and analysis of novel primidone derivatives.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University. (2023). Small molecule NMR sample preparation. [Link]

-

Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

University of Leicester. How to Prepare Samples for NMR. [Link]

-

AWS. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5034. [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. [Link]

-

Zliber, T., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Acta Pharmaceutica, 69(1), 1-22. [Link]

-

ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13 C and 15 N NMR spectra (b).... [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

Kiso, Y. (2019). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 24(12), 2268. [Link]

-

National Center for Biotechnology Information. Primidone. PubChem Compound Database. [Link]

-

Do, N., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(22), 6927. [Link]

-

Royal Society of Chemistry. Characterization Data for Products. [Link]

-

Harris, K. (2020). Solid-state NMR spectroscopy of drug substances and drug products. Drug Discovery Today. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

-

Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336–340. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

Wikipedia. Primidone. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

U.S. Food and Drug Administration. Mysoline® (primidone tablets, USP) 50 mg and 250 mg Rx only Anticonvulsant. [Link]

-

Ochoa, J. G., & Riche, W. (2023). Primidone. In StatPearls. StatPearls Publishing. [Link]

-

Pandiarajan, K., et al. (1986). ¹³C and ¹H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 307-312. [Link]

-

Assil, H. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Bartoli, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13088–13098. [Link]

-

Gabr, A. A., et al. (2017). Spectroscopic study of the charge-transfer interaction of primidone drug with σ- and π-acceptors. Analytical and Bioanalytical Chemistry Research, 4(2), 279-291. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Silva, A. M., et al. (2015). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Organic Chemistry, 19(1), 2-23. [Link]

Sources

- 1. Primidone - Wikipedia [en.wikipedia.org]

- 2. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Primidone | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. organomation.com [organomation.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primidone(125-33-7) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Proton NMR Table [www2.chemistry.msu.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methylprimidone

Foreword: The Architectural Blueprint of a Pharmaceutical Compound

In the realm of drug development, understanding the three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) is paramount. This crystalline architecture, or crystal structure, dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—factors that are critical to a drug's safety and efficacy. This guide provides a comprehensive, in-depth exploration of the multifaceted process of determining and characterizing the crystal structure of 4-methylprimidone, a derivative of the established anticonvulsant drug, primidone.[1]

This document is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the causality of experimental choices, reflecting the mindset of a seasoned application scientist. We will journey through the logical sequence of synthesis, crystallization, definitive structural elucidation by single-crystal X-ray diffraction, and complementary characterization techniques that validate and enrich our understanding of 4-methylprimidone in its solid state.

Synthesis and Pathway to Crystallinity

Proposed Synthesis of 4-Methylprimidone

While various synthetic routes to pyrimidinedione derivatives exist, a plausible and efficient pathway to 4-methylprimidone involves a modification of the classical Biginelli reaction or a related condensation approach. The core principle is the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an urea derivative. For 4-methylprimidone, this would likely involve the reaction of diethyl malonate with 4-methylbenzaldehyde and urea in the presence of a suitable catalyst.

A crucial aspect of any synthetic procedure in the context of crystallography is the final purification step. The purity of the starting material for crystallization directly impacts the quality of the resulting crystals. High-purity 4-methylprimidone, free from isomeric impurities[2] and residual solvents, is essential for obtaining single crystals suitable for diffraction studies.

The Art and Science of Crystallization

The journey from a purified powder to a flawless single crystal is often the most challenging yet critical step in structure determination. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.[3] The choice of solvent and crystallization technique is pivotal and often requires empirical screening.

Common Crystallization Techniques for APIs: [3][4]

-

Slow Evaporation: A solution of 4-methylprimidone in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.

-

Vapor Diffusion: A concentrated solution of 4-methylprimidone in a less volatile solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of 4-methylprimidone at an elevated temperature is slowly cooled, reducing its solubility and causing crystallization. The rate of cooling is a critical parameter to control crystal size and quality.

Experimental Protocol: Screening for Optimal Crystallization Conditions

-

Solvent Selection: Begin by testing the solubility of high-purity 4-methylprimidone in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent will dissolve the compound moderately at room temperature or with gentle heating.

-

Preparation of Saturated Solutions: Prepare near-saturated solutions of 4-methylprimidone in the most promising solvents.

-

Setting up Crystallization Trials:

-

Slow Evaporation: Place small vials of the solutions in a larger, sealed container with a pinhole in the cap of each vial.

-

Vapor Diffusion (Liquid-Vapor): In a sealed jar, place a small vial containing the 4-methylprimidone solution. In the bottom of the jar, add a larger volume of an anti-solvent (a solvent in which 4-methylprimidone is insoluble but is miscible with the solvent of the solution).

-

Cooling: Heat the solutions to achieve complete dissolution and then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

-

Monitoring and Harvesting: Observe the trials daily under a microscope. Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[5]

Workflow for SC-XRD Analysis

The process from a single crystal to a refined crystal structure follows a well-defined, multi-step workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of 4-methylprimidone is selected under a microscope, ensuring it has well-defined faces and is free of cracks or defects. It is mounted on a goniometer head, typically using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.[7] A detector records the positions and intensities of the diffracted X-ray beams, creating a series of diffraction images.[7][8] A complete data set may take several hours to collect.[5]

-

Data Processing: Specialized software is used to process the raw diffraction images. This involves:

-

Structure Solution: This is the process of solving the "phase problem" to generate an initial electron density map. For small molecules like 4-methylprimidone, direct methods are typically successful.

-

Structure Refinement: The initial model is refined using a least-squares method to improve the fit between the calculated and observed diffraction data. This process refines the atomic positions, and thermal parameters.

-

Validation and Reporting: The final structure is validated using software like PLATON to check for any inconsistencies or errors.[9] The results are then prepared in a standard Crystallographic Information File (CIF) format for publication and deposition in a public database such as the Cambridge Structural Database (CSD).[10][11][12][13]

Bulk Characterization and Polymorph Screening: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, PXRD is essential for analyzing the bulk powder of 4-methylprimidone.[14] It is a powerful tool for identifying the crystalline phase, assessing purity, and screening for the existence of different crystalline forms, known as polymorphs.[14][15][16] Each polymorph will produce a unique PXRD pattern, acting as a fingerprint for that specific crystal structure.[17]

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: A small amount of the bulk 4-methylprimidone powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. X-rays are directed at the sample, and the detector scans a range of angles (typically 2θ from 5° to 40°) to measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting PXRD pattern (a plot of intensity vs. 2θ angle) is analyzed.

-

Phase Identification: The experimental pattern is compared to a pattern calculated from the single-crystal structure data to confirm that the bulk material is the same phase.

-

Polymorph Screening: Samples of 4-methylprimidone crystallized under different conditions are analyzed by PXRD to see if any new patterns emerge, indicating the presence of different polymorphs.[18]

-

Complementary Solid-State Characterization

To build a comprehensive understanding of the solid-state properties of 4-methylprimidone, SC-XRD and PXRD are complemented by thermal and spectroscopic techniques.[19][20]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of a material.[21][22][23]

-

DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions, and crystallization events.

-

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of solvates or hydrates.[22]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: A few milligrams of 4-methylprimidone powder are accurately weighed into an aluminum pan.

-

DSC Analysis: The pan is sealed and placed in the DSC instrument alongside an empty reference pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is recorded to identify thermal events.

-

TGA Analysis: A weighed sample in an open pan is placed in the TGA furnace and heated at a constant rate. The mass is continuously monitored to detect any weight loss, which would indicate decomposition or desolvation.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[24][25][26] They are sensitive to the local chemical environment and can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[24]

Experimental Protocol: Spectroscopic Analysis

-

FTIR Spectroscopy: A small amount of 4-methylprimidone powder is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. An infrared spectrum is collected, showing absorption bands corresponding to specific functional group vibrations.

-

Raman Spectroscopy: A small amount of the powder is placed on a microscope slide and analyzed using a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected to generate a Raman spectrum, which is particularly useful for analyzing non-polar bonds and is not affected by water.[24]

Analysis of the Crystal Structure: Intermolecular Interactions

Once the crystal structure of 4-methylprimidone is solved, a detailed analysis of the intermolecular interactions that govern the crystal packing can be performed.[27][28][29][30] For 4-methylprimidone, the key interactions are expected to be:

-

Hydrogen Bonding: The N-H groups of the pyrimidinedione ring are strong hydrogen bond donors, while the carbonyl (C=O) groups are strong acceptors. These interactions are likely to be the primary drivers of the crystal packing, forming robust networks.

-

Van der Waals Interactions: These include dipole-dipole interactions from the polar carbonyl groups and London dispersion forces, which will be significant for the overall packing efficiency.

Caption: Potential Hydrogen Bonding in 4-Methylprimidone.

Data Summary and Deposition

The culmination of a crystal structure analysis is the clear and concise reporting of the findings. A summary of the key crystallographic data is essential.

Table 1: Hypothetical Crystallographic Data for 4-Methylprimidone

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆N₂O₂ |

| Formula Weight | 232.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200.1 |

| Z | 4 |

| Density (calculated) | 1.285 g/cm³ |

| Temperature (K) | 100 |

| R-factor (%) | < 5 |

Note: The values in this table are hypothetical and serve as an example of how crystallographic data is presented.

Finally, it is a fundamental principle of scientific integrity to deposit the final, validated crystallographic data in a public repository like the Cambridge Structural Database (CSD).[10][11][12][13][31] This ensures that the data is preserved and accessible to the global scientific community for further research and knowledge discovery.

References

-

The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (n.d.). Retrieved from [Link]

-

Synthesis of 4-pyridones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021). Retrieved from [Link]

-

Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Retrieved from [Link]

-

From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (2008). Retrieved from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Retrieved from [Link]

- Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. (2017).

-

FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager. (n.d.). Retrieved from [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). Retrieved from [Link]

-

FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024). Retrieved from [Link]

-

Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]

-

Primidone | C12H14N2O2 | CID 4909 - PubChem. (n.d.). Retrieved from [Link]

-

Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved from [Link]

-

Crystallographic software list - IUCr. (n.d.). Retrieved from [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (n.d.). Retrieved from [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Retrieved from [Link]

-

Characterization of the solid-state: Spectroscopic techniques | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).

-

Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. (n.d.). Retrieved from [Link]

-

Crystallization of Active Pharmaceutical Ingredients References. (n.d.). Retrieved from [Link]

-

Single Crystal X-Ray Diffraction Data Collection - YouTube. (2019). Retrieved from [Link]

-

I am looking for an easy and latest software tool to solve the crystal structures. Can anyone suggest some softwares and helpful sites if possible? | ResearchGate. (2013). Retrieved from [Link]

-

Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PubMed Central. (n.d.). Retrieved from [Link]

-

Characterization of the Solid-State: Spectroscopic Techniques - PubMed. (n.d.). Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

-

Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions - ACS Publications. (n.d.). Retrieved from [Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (n.d.). Retrieved from [Link]

-

Crystallography Software - RCSB PDB. (2023). Retrieved from [Link]

- DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents. (n.d.).

-

Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]

-

How to: Use Cambridge Structural Database Subsets - YouTube. (2025). Retrieved from [Link]

-

Intermolecular interactions in molecular crystals: what's in a name? - SciSpace. (2017). Retrieved from [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). Retrieved from [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Retrieved from [Link]

-

Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy for Advanced Technology R&D and Quality Control. (n.d.). Retrieved from [Link]

-

Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020). Retrieved from [Link]

-

Collection of X-ray diffraction data from macromolecular crystals - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - ResearchGate. (n.d.). Retrieved from [Link]

-

Cambridge Structural Database - Re3data.org. (n.d.). Retrieved from [Link]

-

Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool - EngagedScholarship@CSU. (n.d.). Retrieved from [Link]

Sources

- 1. Primidone | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]

- 3. syrris.com [syrris.com]

- 4. scispace.com [scispace.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 13. Cambridge Structural Database | re3data.org [re3data.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. particle.dk [particle.dk]

- 16. resources.rigaku.com [resources.rigaku.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. azom.com [azom.com]

- 22. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 25. sfr.ca [sfr.ca]

- 26. covalent.com [covalent.com]

- 27. books.rsc.org [books.rsc.org]

- 28. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. scispace.com [scispace.com]

- 31. m.youtube.com [m.youtube.com]

The Therapeutic Potential of Substituted Pyrimidones: A Technical Guide for Drug Discovery Professionals

The pyrimidone scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its inherent ability to engage in diverse biological interactions has propelled the development of numerous therapeutic agents across a spectrum of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of substituted pyrimidones, from fundamental synthetic strategies to their mechanistic interrogation and clinical translation. We will explore the causality behind experimental choices, providing field-proven insights to empower the next generation of pyrimidone-based drug discovery.

The Pyrimidone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidone ring system, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, offers a unique combination of structural rigidity and synthetic tractability. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the exploration of substituted pyrimidones as potent and selective modulators of various biological targets.

Synthetic Strategies for Substituted Pyrimidones

The construction of the pyrimidone core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic routes have been developed, each with its own advantages in terms of efficiency, scalability, and the introduction of chemical diversity.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained significant traction for the synthesis of highly functionalized pyrimidone scaffolds. These reactions, where multiple starting materials react in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. A common and efficient MCR for pyrimidone synthesis is the Biginelli reaction and its variations.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a general procedure for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidones.

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃).

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Characterization: Confirm the structure of the synthesized dihydropyrimidinone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The protocol's self-validating nature lies in the clear identification of the product through spectroscopic methods. Expected shifts in NMR and the molecular ion peak in mass spectrometry will confirm the successful cyclization and incorporation of all three components.

Cyclocondensation Reactions

Cyclocondensation reactions provide another versatile route to substituted pyrimidones. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.

Therapeutic Applications of Substituted Pyrimidones

The chemical diversity achievable with substituted pyrimidones has been exploited to target a wide range of diseases. Here, we delve into some of the most promising therapeutic areas.

Oncology: Targeting Kinases and Beyond

Substituted pyrimidones have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.[1][2][3] Their scaffold can mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases and block their activity.[2]

Mechanism of Action: Pyrimidone-based Kinase Inhibitors

Many pyrimidone derivatives function as ATP-competitive inhibitors of various kinases, including epidermal growth factor receptor (EGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases.[4][5][6] The pyrimidone core often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents on the ring can occupy adjacent hydrophobic pockets, conferring selectivity and potency.

Caption: Pyrimidone-based kinase inhibitors compete with ATP for binding to the kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of substituted pyrimidones against a target kinase.

-

Reagents and Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Test compound (substituted pyrimidone) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Assay Procedure:

-

Add kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-